molecular formula C37H66O7 B1241698 Rolliniastatin-2

Rolliniastatin-2

Cat. No. B1241698
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-OKFJYEHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rolliniastatin-2 is a natural product found in Annona mucosa, Annona cherimola, and other organisms with data available.

Scientific Research Applications

  • Antibacterial Properties : Rolliniastatin-2, an acetogenin, shows significant antibacterial activity. It was found to inhibit the growth of bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Notably, its effectiveness was enhanced against spheroplasts of these bacteria (Luna-Cazáres & González-Esquinca, 2010).

  • Antiprotozoal Activities : Studies have highlighted the antiprotozoal potential of rolliniastatin-2. It was isolated along with other compounds from Rollinia emarginata, and its leishmanicidal and trypanocidal properties were reported (Février et al., 1999).

  • Inhibition of Mitochondrial Complex I : Rolliniastatin-2 is a powerful inhibitor of mitochondrial NADH dehydrogenase (Complex I). This makes it an important compound for studying mitochondrial functions and potentially targeting diseases related to mitochondrial dysfunction (Degli Esposti et al., 1994).

  • Corrosion Inhibition : In a unique application, Rolliniastatin-2 was tested as a corrosion inhibitor for carbon steel in acidic solutions. This research suggests its potential use in industrial settings to protect metals against corrosion (Alvarez et al., 2018).

  • Pest Control : Rolliniastatin-2 was identified as a major bioactive constituent in Annona mucosa seeds and demonstrated potent grain-protective properties against the maize weevil, suggesting its use in pest control and management (Ribeiro et al., 2020).

properties

Product Name

Rolliniastatin-2

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30?,31-,32+,33+,34+,35+,36+/m0/s1

InChI Key

MBABCNBNDNGODA-OKFJYEHJSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCC(CC3=C[C@@H](OC3=O)C)O)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

asimicin
bullatacin
rolliniastatin-1
rolliniastatin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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